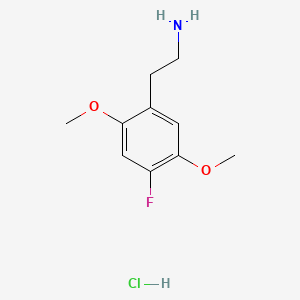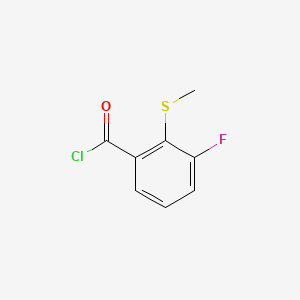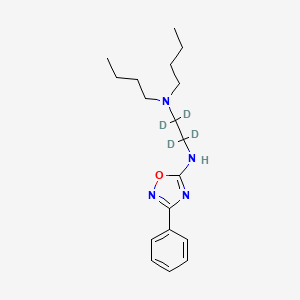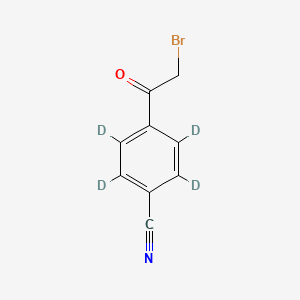
4-(2-Bromoacetyl)benzonitrile-d4
概述
描述
4-(2-Bromoacetyl)benzonitrile-d4 is a deuterated derivative of 4-(2-Bromoacetyl)benzonitrile. This compound is characterized by the presence of a bromoacetyl group attached to a benzonitrile ring, with four deuterium atoms replacing the hydrogen atoms. It is primarily used in scientific research due to its unique properties and applications in various fields.
作用机制
Target of Action
The primary target of 4-(2-Bromoacetyl)benzonitrile-d4 is Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
This compound interacts with GSK-3 in an irreversible manner . It binds to the active site of the enzyme, leading to the inhibition of its activity . This interaction results in the modulation of the downstream processes regulated by GSK-3 .
Biochemical Pathways
The inhibition of GSK-3 by this compound affects various biochemical pathways. One of the key pathways influenced is the Wnt signaling pathway, which plays a critical role in cell proliferation and differentiation . By inhibiting GSK-3, the compound prevents the degradation of β-catenin, a crucial component of the Wnt pathway, thereby activating the pathway .
Result of Action
The inhibition of GSK-3 by this compound leads to the activation of the Wnt signaling pathway . This activation can result in increased cell proliferation and differentiation, influencing various cellular processes .
生化分析
Biochemical Properties
4-(2-Bromoacetyl)benzonitrile-d4 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is particularly known for its involvement in the synthesis of STA-5312, a potent microtubule inhibitor . The compound interacts with microtubules, inhibiting their polymerization and thus affecting cell division. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with microtubules and other biomolecules. The compound binds to the tubulin subunits of microtubules, preventing their polymerization and leading to the destabilization of the microtubule network . This inhibition of microtubule dynamics results in cell cycle arrest and apoptosis. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or modification of protein function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but should be protected from light to prevent degradation . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell division and induction of apoptosis in in vitro and in vivo models.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoacetyl)benzonitrile-d4 typically involves the bromination of 4-acetylbenzonitrile followed by deuteration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The deuteration process involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques and equipment is essential to achieve high yields and minimize impurities .
化学反应分析
Types of Reactions
4-(2-Bromoacetyl)benzonitrile-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce alcohols or amines .
科学研究应用
4-(2-Bromoacetyl)benzonitrile-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a labeling agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
相似化合物的比较
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: The non-deuterated version of the compound.
4-(2-Chloroacetyl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(2-Iodoacetyl)benzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(2-Bromoacetyl)benzonitrile-d4 is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds. The deuterium atoms can also enhance the stability and alter the physical properties of the compound, making it valuable in various research applications .
属性
IUPAC Name |
4-(2-bromoacetyl)-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANCPRIUMHGJE-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)CBr)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


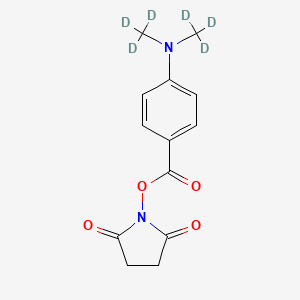
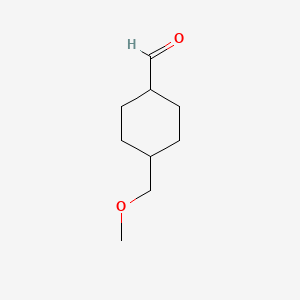
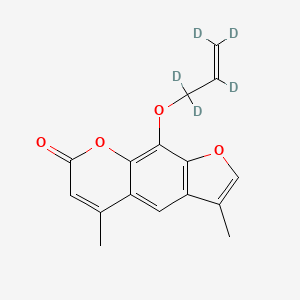
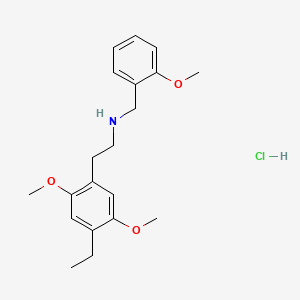
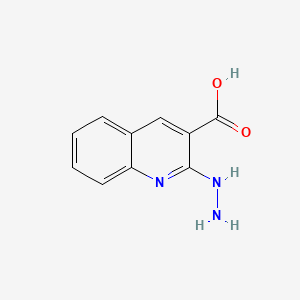
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
